![molecular formula C17H18N2O4 B2749921 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide CAS No. 93649-72-0](/img/structure/B2749921.png)
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
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Description
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as HMAH, is a hydrazone derivative that has been extensively studied for its potential therapeutic applications. HMAH has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects.
Scientific Research Applications
Nonlinear Optical Properties
Research has focused on the synthesis and characterization of hydrazones, including derivatives related to N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, for their nonlinear optical (NLO) properties. A study by Naseema et al. (2010) investigated the third-order nonlinear optical properties of three hydrazones using a z-scan technique with nanosecond laser pulses. The study found that these compounds exhibit two-photon absorption and have potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
Antimicrobial Activity
Another area of research involves the synthesis of novel heterocyclic compounds derived from acetohydrazide derivatives for their biological activity. Bekircan et al. (2015) synthesized derivatives and investigated their lipase and α-glucosidase inhibition, showing some of these compounds have significant anti-lipase and anti-α-glucosidase activities, suggesting their potential as chemotherapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
DNA Interaction and Antioxidant Activity
Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide and sulfonohydrazide derivatives and investigated their biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with Salmon sperm DNA. The compounds showed remarkable activities in each research area, with significant DNA binding propensity, suggesting their potential in biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Crystal Structure and Antimicrobial Activity
Amr et al. (2016) focused on the synthesis, crystal structure analysis, and antimicrobial activity evaluation of N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide. The compound showed good antimicrobial activity against both gram-positive and gram-negative bacteria, demonstrating its potential use in developing new antimicrobial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-3-6-14(7-4-12)23-11-17(21)19-18-10-13-5-8-15(20)16(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWFZYOLPOIEL-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide | |
CAS RN |
93649-72-0 |
Source
|
Record name | N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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